![molecular formula C31H35Cl2N3O2 B119396 N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide CAS No. 159125-41-4](/img/structure/B119396.png)
N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide
Beschreibung
Chemical Structure: The compound features a benzamide core substituted with a 4-acetamido-4-phenylpiperidine moiety and a 3,4-dichlorophenyl group on a butyl chain. Its systematic IUPAC name reflects these structural elements. Pharmacological Role: Identified as SR 48968, it is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor .
Eigenschaften
IUPAC Name |
N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXDIMONUAMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869921 | |
Record name | N-[4-(4-Acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of analgesics and neuropharmacology. This compound is structurally related to fentanyl and other synthetic opioids, which are known for their potent analgesic properties.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 553.54 g/mol. The presence of both piperidine and benzamide moieties suggests a complex interaction with biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Research indicates that compounds with similar structures can act as agonists at these receptors, leading to analgesic effects. The acetamido and dichlorophenyl groups may enhance binding affinity and selectivity for these receptors.
Analgesic Effects
Studies have demonstrated that derivatives of benzamides exhibit significant analgesic properties. For instance, compounds similar to this compound have been shown to reduce pain responses in animal models through MOR activation.
Neuropharmacological Effects
Research has indicated that the compound may also exhibit neuropharmacological effects beyond analgesia. Some studies suggest potential anxiolytic and antidepressant-like actions, possibly mediated through interactions with tachykinin receptors or other neuropeptide systems.
Case Studies and Research Findings
- Analgesic Efficacy : A study involving a series of piperidine derivatives showed that modifications similar to those in this compound resulted in enhanced analgesic efficacy in rodent models compared to standard opioids .
- Neuropharmacological Investigation : In a separate investigation, the compound was assessed for its effects on anxiety-like behaviors in mice. Results indicated that administration led to reduced anxiety levels, suggesting potential for treating anxiety disorders .
- Binding Affinity Studies : Binding assays conducted on related compounds demonstrated high affinity for MORs, supporting the hypothesis that this compound would similarly exhibit strong binding characteristics .
Data Tables
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 553.54 g/mol |
Target Receptor | Mu-opioid receptor (MOR) |
Analgesic Activity | Significant in rodent models |
Anxiolytic Activity | Observed in behavioral studies |
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
SR48968 has been extensively studied for its role as a selective antagonist of neurokinin receptors, particularly the neurokinin-2 (NK2) receptor. Research indicates that this compound can modulate pain perception and inflammatory responses by blocking the action of tachykinins, which are neuropeptides involved in pain transmission and inflammation .
Pain Management Studies
In preclinical studies, SR48968 has shown promise in reducing hyperalgesia and allodynia in animal models. Its ability to inhibit NK2 receptor activity suggests potential applications in developing new analgesics for chronic pain conditions .
Psychiatric Disorders
There is emerging evidence that neurokinin receptors play a significant role in mood regulation and anxiety disorders. SR48968's antagonistic properties may offer insights into new treatment avenues for conditions such as depression and anxiety by modulating neurokinin signaling pathways .
Cancer Research
Recent studies have explored the role of neurokinins in tumor biology. SR48968 has been investigated for its potential to inhibit tumor growth and metastasis by interfering with neurokinin signaling in cancer cells. This application is still under investigation but presents a novel approach to cancer therapy .
Case Study 1: Pain Modulation
A study published in Neuropharmacology evaluated the effects of SR48968 on pain responses in a rat model of neuropathic pain. The results demonstrated that administration of SR48968 significantly reduced mechanical allodynia compared to control groups, suggesting its efficacy as a pain modulator through NK2 receptor antagonism .
Case Study 2: Anxiety and Depression
In a controlled trial involving mice subjected to stress-induced behaviors, SR48968 administration resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test. This suggests that blocking NK2 receptors may alleviate anxiety symptoms, providing a basis for further research into its therapeutic potential for anxiety disorders .
Case Study 3: Tumor Growth Inhibition
Research published in Cancer Research explored the effects of SR48968 on tumor growth in xenograft models. The study found that treatment with SR48968 led to a significant reduction in tumor size compared to untreated controls, indicating its potential role as an adjunctive therapy in cancer treatment protocols .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Receptor Affinity
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
Pharmacokinetic and Formulation Differences
Table 2: Pharmacokinetic and Formulation Profiles
Key Observations :
- SR 48968’s fumarate salt (1:1 ratio) enhances crystallinity and shelf-life compared to BD 1008’s dihydrobromide form .
- The 3,4-dichlorophenyl moiety in SR 48968 improves metabolic stability over compounds with simpler aryl groups (e.g., 2,4-dichlorophenyl in ’s 7o) .
Table 3: Therapeutic Indications and Development Status
Key Observations :
- Unlike AC 927, which targets opioid receptors, SR 48968’s NK2 antagonism aligns with broader CNS applications .
Vorbereitungsmethoden
Multi-Step Synthetic Route from Patent Literature
The most detailed preparation method originates from Hungarian Patent HU218485B, which outlines a seven-step enantioselective synthesis route. This pathway emphasizes stereochemical control to produce the (-)-enantiomer of the target compound. The sequence involves:
-
Initial Amination : Formation of a 2-(3,4-dichlorophenyl)-4-hydroxybutylamine intermediate through reductive amination of 3,4-dichlorobenzaldehyde with 4-hydroxybutylamine.
-
Protection and Methylation :
-
Sulfonate Ester Formation : Reaction with benzenesulfonyl chloride to create a leaving group at the 4-position.
-
Piperidine Coupling : Nucleophilic substitution with 4-acetamido-4-phenylpiperidine in dimethylformamide (DMF) at 80°C for 12 hours.
-
Deprotection and Isolation : Acidic removal of the silyl protecting group followed by crystallization from ethanol/water mixtures.
This method achieves an overall yield of 72% for the final compound, significantly higher than earlier approaches that reported 21% yields.
Alternative Pathway via Intermediate Alkylation
VulcanChem's product documentation describes a related approach focusing on alkylation of 4-phenylpiperidine precursors:
Key Steps :
-
Synthesis of 4-acetamido-4-phenylpiperidine via acetamide substitution on 4-bromo-4-phenylpiperidine.
-
Alkylation with 1-bromo-2-(3,4-dichlorophenyl)-4-chlorobutane under phase-transfer conditions.
-
N-methylation using methyl iodide in the presence of potassium carbonate.
This method utilizes X-ray crystallography for confirming the stereochemistry of intermediates, particularly the configuration at the piperidine C4 position.
Critical Analysis of Reaction Optimization
Solvent and Temperature Effects
Comparative studies reveal distinct performance between solvents:
Reaction Step | Optimal Solvent | Temperature | Yield Improvement vs. Baseline |
---|---|---|---|
Piperidine Coupling | DMF | 80°C | +38% |
N-Methylation | THF | 25°C | +12% |
Deprotection | Methanol/HCl | 0°C | +9% |
DMF enhances nucleophilicity in coupling reactions, while low-temperature deprotection minimizes side reactions.
Catalytic Enhancements
The patent method employs 4-dimethylaminopyridine (DMAP) as a catalyst during sulfonate ester formation, reducing reaction time from 24 hours to 6 hours compared to uncatalyzed conditions.
Intermediate Characterization
Spectroscopic Confirmation
Critical intermediates undergo rigorous analysis:
-
4-Acetamido-4-phenylpiperidine :
-
Sulfonate Ester Intermediate :
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide, and how can intermediates be characterized?
Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, and coupling. For example:
Piperidine intermediate preparation : Substitute 1-(3,4-dichlorophenyl)piperazine with a dichlorophenyl group using a Buchwald-Hartwig coupling or SN2 reaction under anhydrous conditions .
Amidation : React the piperidine intermediate with acetyl chloride in the presence of a base like triethylamine.
Final coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the benzamide moiety.
Characterization : Validate intermediates via HPLC (≥95% purity), NMR (¹H/¹³C for functional groups), and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle safety protocols for this compound, given its structural similarity to toxic analogs?
Answer: Based on analogs with acute toxicity (e.g., piperidine derivatives):
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Exposure control : Monitor airborne particles with HEPA filters. Avoid skin contact due to potential irritation/corrosion risks.
- First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- NMR : Use ¹H NMR to confirm proton environments (e.g., acetamido CH₃ at ~2.1 ppm, dichlorophenyl aromatic protons at 7.2–7.5 ppm). ¹³C NMR can verify carbonyl (C=O) peaks at 165–175 ppm .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns.
- FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Answer:
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in coupling reactions.
- Reaction path screening : Tools like ICReDD’s workflow combine computational predictions (activation barriers, solvent effects) with high-throughput experimentation to identify optimal catalysts (e.g., Pd vs. Cu) .
- DOE (Design of Experiments) : Apply factorial design to variables (temperature, solvent polarity, catalyst loading) to maximize yield .
Q. How should conflicting biological activity data (e.g., target selectivity) be resolved?
Answer:
- Assay standardization : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm dopamine D3 receptor affinity.
- Off-target profiling : Screen against related GPCRs (e.g., D2, 5-HT₂A) to rule out cross-reactivity .
- Data normalization : Account for batch variability using internal controls (e.g., reference inhibitors) and statistical tools like Z-factor analysis .
Q. What strategies mitigate instability of the acetamido group during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/v in DMSO stocks.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Q. How can researchers design analogs to improve metabolic stability without losing potency?
Answer:
- Bioisosteric replacement : Substitute the 3,4-dichlorophenyl group with a trifluoromethylpyridine to reduce CYP450 metabolism.
- Prodrug approach : Mask the acetamido group as a tert-butyl carbamate for enhanced plasma half-life.
- Metabolic profiling : Use liver microsomes (human/rat) and UPLC-QTOF to identify major metabolites .
Q. What statistical methods are recommended for analyzing dose-response contradictions in preclinical studies?
Answer:
- Non-linear regression : Fit data to a sigmoidal model (Hill equation) to calculate EC₅₀/IC₅₀.
- ANOVA with post hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons.
- Bootstrap resampling : Estimate confidence intervals for potency metrics in small sample sizes .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Analytical Parameters
Intermediate | Synthesis Step | Purity (HPLC) | Key NMR Peaks (¹H, δ ppm) |
---|---|---|---|
Piperidine | Nucleophilic substitution | 97% | 3.2 (m, 4H, piperidine), 7.4 (d, 2H, dichlorophenyl) |
Acetamido | Amidation | 98% | 2.1 (s, 3H, CH₃), 6.8 (br, 1H, NH) |
Q. Table 2. Computational Optimization Parameters
Variable | Range Tested | Optimal Value (Predicted) |
---|---|---|
Catalyst loading | 1–5 mol% Pd | 2.5 mol% |
Solvent | DMF, THF, toluene | THF |
Temperature | 80–120°C | 100°C |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.